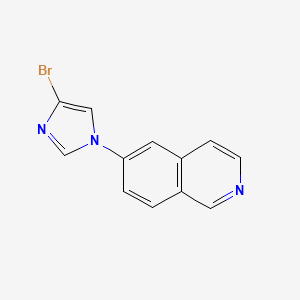
6-(4-Bromoimidazol-1-yl)isoquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Bromoimidazol-1-yl)isoquinoline is a chemical compound characterized by the presence of a bromo-substituted imidazole ring attached to an isoquinoline core
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Bromoimidazol-1-yl)isoquinoline typically involves the following steps:
Bromination: The starting material, isoquinoline, undergoes bromination to introduce the bromo group at the 4-position of the imidazole ring.
Imidazole Formation: The brominated isoquinoline is then reacted with imidazole derivatives under specific conditions to form the final compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
化学反应分析
Types of Reactions: 6-(4-Bromoimidazol-1-yl)isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
科学研究应用
Chemistry: In chemistry, 6-(4-Bromoimidazol-1-yl)isoquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents. Its interaction with biological targets can lead to the discovery of novel treatments for various diseases.
Medicine: In medicine, this compound is being investigated for its potential use in treating conditions such as cancer and infectious diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in material science and nanotechnology.
作用机制
The mechanism by which 6-(4-Bromoimidazol-1-yl)isoquinoline exerts its effects involves its interaction with specific molecular targets. The compound binds to these targets, leading to the activation or inhibition of certain pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
6-(4-Bromoimidazol-1-yl)pyridine
6-(4-Bromoimidazol-1-yl)pyridine-2-boronic acid pinacol ester
6-(4-Bromoimidazol-1-yl)pyridine-2-carboxylic acid
Uniqueness: 6-(4-Bromoimidazol-1-yl)isoquinoline stands out due to its unique structural features and potential applications. Unlike its similar compounds, it offers distinct advantages in terms of reactivity and versatility, making it a valuable compound in scientific research and industrial applications.
属性
分子式 |
C12H8BrN3 |
|---|---|
分子量 |
274.12 g/mol |
IUPAC 名称 |
6-(4-bromoimidazol-1-yl)isoquinoline |
InChI |
InChI=1S/C12H8BrN3/c13-12-7-16(8-15-12)11-2-1-10-6-14-4-3-9(10)5-11/h1-8H |
InChI 键 |
MNSUEGWKWDECQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C=C1N3C=C(N=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Ethylpiperazin-1-yl)methyl]benzene-1,3-diol](/img/structure/B15358613.png)

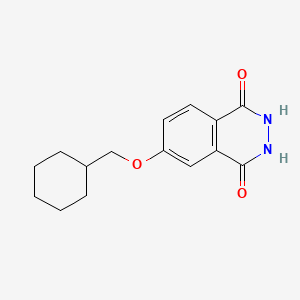

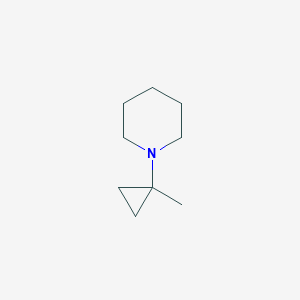
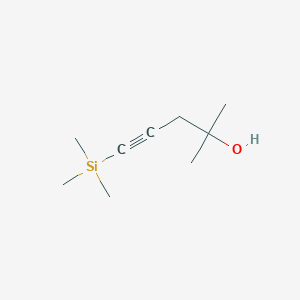
![3-Phenyltriazolo[4,5-b]pyridine](/img/structure/B15358647.png)
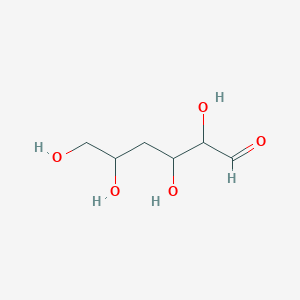
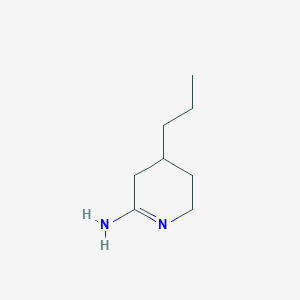
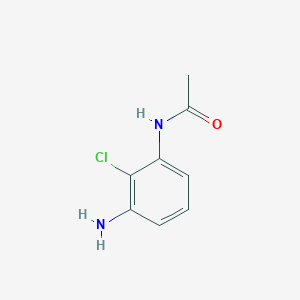
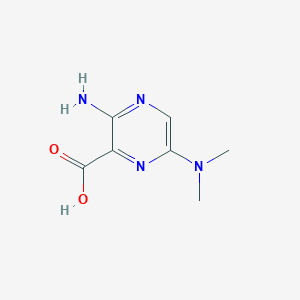
![Tert-butyl 4-[3-(4-chlorophenoxy)propanoyl]piperazine-1-carboxylate](/img/structure/B15358699.png)
![propyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B15358702.png)
